molecular formula C12H11NO2 B1498446 6,7-Dimethylquinoline-4-carboxylic acid CAS No. 854858-79-0

6,7-Dimethylquinoline-4-carboxylic acid

Cat. No. B1498446
CAS RN: 854858-79-0
M. Wt: 201.22 g/mol
InChI Key: VPIKOEROXKKPTK-UHFFFAOYSA-N
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Description

6,7-Dimethylquinoline-4-carboxylic acid (DMQCA) is a heterocyclic organic compound with a quinoline backbone. It is a versatile compound with potential applications in the field of chemical synthesis, material science, and pharmaceutical research. DMQCA has gained attention due to its unique chemical properties, including its ability to act as a chelating agent and form stable complexes with various metal ions.

Scientific Research Applications

Photolabile Protecting Group

6,7-Dimethylquinoline-4-carboxylic acid derivatives have been utilized as photolabile protecting groups in biochemical research. For instance, 8-bromo-7-hydroxyquinoline (BHQ), a related compound, exhibits high quantum efficiency for single-photon and multiphoton-induced photolysis. This property makes it valuable for in vivo applications, particularly as a caging group for biological messengers due to its enhanced solubility and low fluorescence (Fedoryak & Dore, 2002).

Dynamic Kinetic Enzymatic Hydrolysis

Compounds structurally similar to this compound have been synthesized through dynamic kinetic resolution. For instance, the enantiomers of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid were successfully synthesized using CAL-B- or subtilisin Carlsberg-catalyzed enantioselective hydrolysis, achieving high enantiopurity and good yields. This methodology is crucial for producing compounds with potential pharmacological applications (Paál et al., 2008).

Synthetic Applications in Medicinal Chemistry

This compound derivatives have wide-ranging applications in medicinal chemistry. They have been synthesized and studied for their chemical and biological properties. For instance, 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid alkylamides, structurally related compounds, have been synthesized, showcasing their significance in the search for potential analgesics (Ukrainets et al., 2013).

Antiproliferative Activity

This compound analogs have been explored for their antiproliferative potential. For example, 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1) demonstrated notable antiproliferative activity in a study focusing on hepatocellular carcinoma in rats. The compound was observed to restore the normal arrangement of liver tissues and ameliorate hepatocellular carcinoma-induced metabolic alterations, indicating its potential in anticancer therapy (Kumar et al., 2017).

Safety and Hazards

  • Hazard Statements : Refer to safety data sheets for specific hazard information .

properties

IUPAC Name

6,7-dimethylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-7-5-10-9(12(14)15)3-4-13-11(10)6-8(7)2/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPIKOEROXKKPTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN=C2C=C1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652869
Record name 6,7-Dimethylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

854858-79-0
Record name 6,7-Dimethylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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